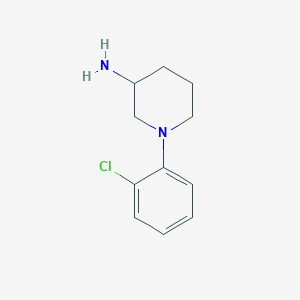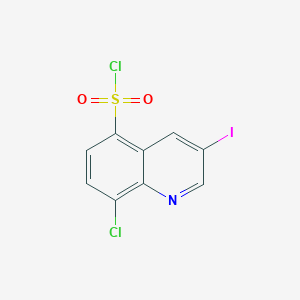
8-Chloro-3-iodoquinoline-5-sulfonyl chloride
Descripción general
Descripción
8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl2INO2S and a molecular weight of 388.01 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound is substituted at the 8th position with a chlorine atom, at the 3rd position with an iodine atom, and at the 5th position with a sulfonyl chloride group .Aplicaciones Científicas De Investigación
Methods of Application : These compounds are often synthesized and tested in vitro for their biological activity. Molecular docking studies are performed to predict the interaction with biological receptors .
Results : The results from such studies indicate that quinoline derivatives can be effective in combating various diseases, including multidrug-resistant strains of bacteria .
Methods of Application : They are incorporated into the OLED structure to enhance electron transport and improve device efficiency. Synthesis and characterization of these compounds are crucial steps .
Results : The incorporation of quinoline derivatives has resulted in OLEDs with better performance, including higher luminescence and longer device lifetimes .
Results : These sensors have shown high sensitivity and selectivity for certain metal ions, making them useful for environmental monitoring and medical diagnostics .
Results : Studies have shown that quinoline-based tracers can provide clear imaging for certain cancers and can be used to deliver therapeutic radiation to tumor sites .
Results : Some quinoline derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .
Results : Initial findings suggest that certain quinoline derivatives can mitigate the effects of neurotoxicity and may slow the progression of diseases like Alzheimer’s and Parkinson’s .
Results : The use of this compound in analytical methods has led to the development of sensitive assays for clinical and environmental samples .
Results : Such modifications have applications in creating advanced materials for use in sensors, catalysis, and other technologies .
Results : Products containing this compound have shown efficacy in reducing bacterial and viral loads, thus preventing infection .
Results : Research has demonstrated that materials incorporating these derivatives can switch light signals rapidly, which is crucial for optical computing and communications .
Results : Studies indicate that it has the potential to combat multidrug-resistant Neisseria gonorrhoeae and other challenging infections .
Results : These sensors are useful for detecting a range of chemical species with high sensitivity and selectivity .
Results : The resulting co-crystals exhibit improved spectroscopic and electronic properties, beneficial for various pharmaceutical applications .
Results : These studies have shown promise in addressing the challenge of antimicrobial resistance, offering potential new treatments .
Results : Its application in water purification has demonstrated effectiveness in producing clean and safe drinking water .
Results : These studies help in understanding the molecular basis of the compound’s activity and guide the design of new drugs .
Results : Research indicates that such materials could revolutionize the field of optical computing, offering faster and more efficient data handling .
Results : These sensors provide a means for continuous monitoring of environmental pollutants, aiding in the protection of ecosystems .
Propiedades
IUPAC Name |
8-chloro-3-iodoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2INO2S/c10-7-1-2-8(16(11,14)15)6-3-5(12)4-13-9(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXXMZMDBZKNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1S(=O)(=O)Cl)C=C(C=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-iodoquinoline-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



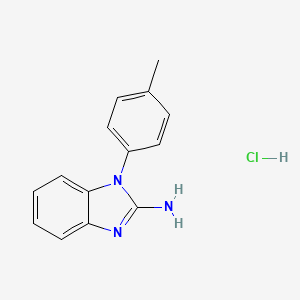
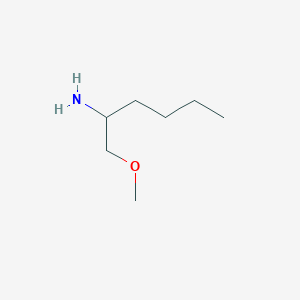
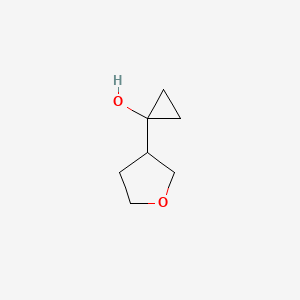
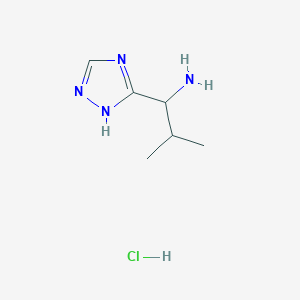
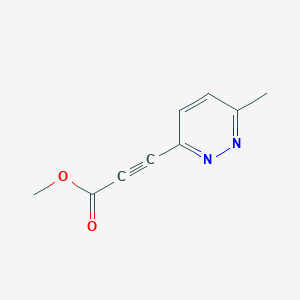
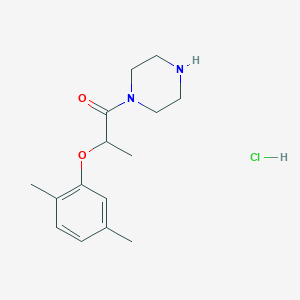
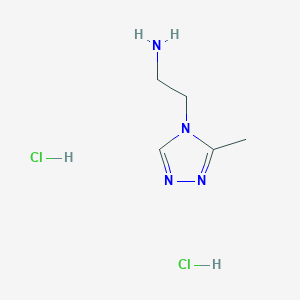
![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)
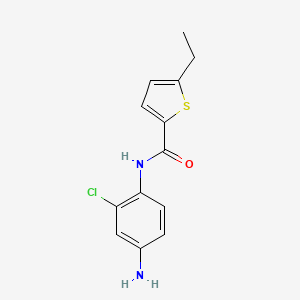
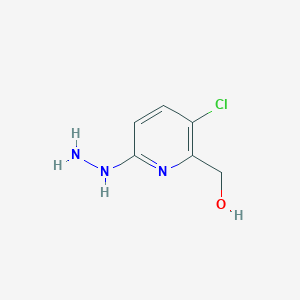
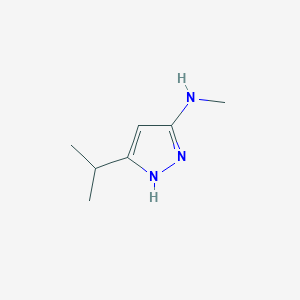
![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)
